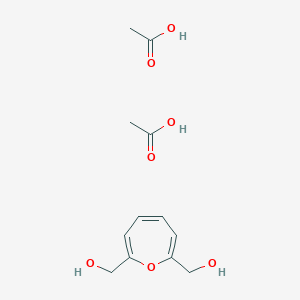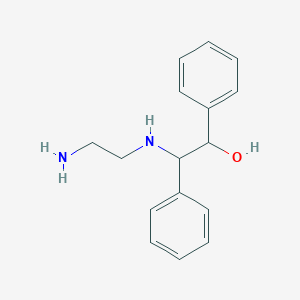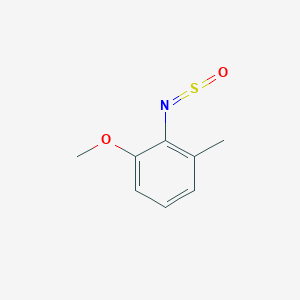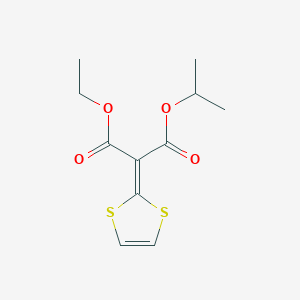
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is a chemical compound with the molecular formula C12H18O4S2. This compound is known for its unique structure, which includes a dithiolane ring and ester functional groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction parameters can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Aplicaciones Científicas De Investigación
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The ester groups can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its dithiolane ring and ester groups provide versatility in chemical synthesis and potential biological activities, making it a valuable compound in scientific research.
Propiedades
Número CAS |
59937-39-2 |
|---|---|
Fórmula molecular |
C11H14O4S2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H14O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h5-7H,4H2,1-3H3 |
Clave InChI |
KVHDABKFYKCXSM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1SC=CS1)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



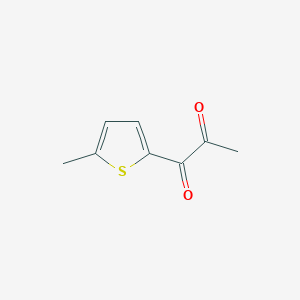
methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)
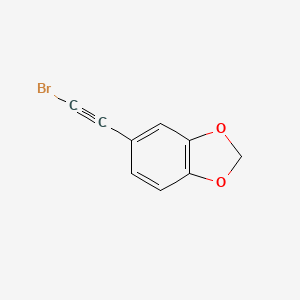
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
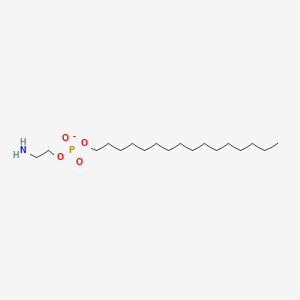
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
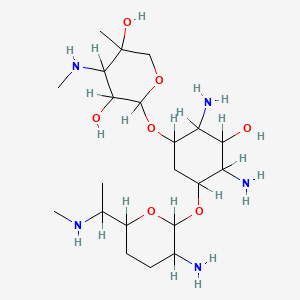

![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
